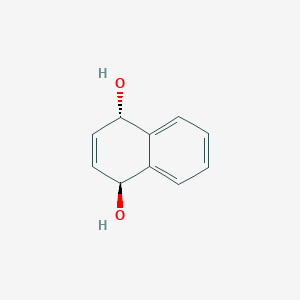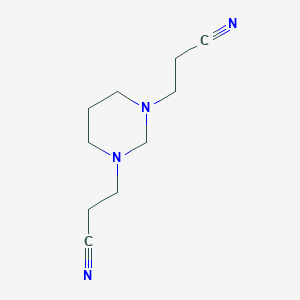
Acetic acid--2,6-dimethylhepta-1,5-dien-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol (1/1) is a chemical compound with the molecular formula C10H18O2 It is a derivative of acetic acid and features a hepta-1,5-diene structure with two methyl groups at positions 2 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol typically involves the reaction of 2,6-dimethylhepta-1,5-diene with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure proper mixing of the reactants.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol can be scaled up by using large reactors and optimized reaction conditions. The process involves the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The industrial production also includes purification steps such as distillation and crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylhepta-1,5-diene: A precursor in the synthesis of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol.
2,6-Dimethylhept-5-enal: Another related compound with similar structural features.
2,6-Dimethylhepta-1,5-dien-1-yl formate: A formate ester with a similar backbone structure.
Uniqueness
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol is unique due to its specific ester functional group and the presence of the hepta-1,5-diene structure. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
| 75157-67-4 | |
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
acetic acid;2,6-dimethylhepta-1,5-dien-1-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-8(2)5-4-6-9(3)7-10;1-2(3)4/h5,7,10H,4,6H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
SGONGMPHLNZAED-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CO)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)


![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)
